(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
CAS No.:
Cat. No.: VC16531900
Molecular Formula: C37H52O11Si
Molecular Weight: 700.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H52O11Si |
|---|---|
| Molecular Weight | 700.9 g/mol |
| IUPAC Name | (4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
| Standard InChI | InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3 |
| Standard InChI Key | NKNHZPLYHAABLP-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Introduction
Structural Characteristics and Molecular Properties
Core Taxane Skeleton and Functional Modifications
The compound retains the fundamental baccatin III structure – a diterpenoid tetracyclic system comprising a taxane core (cyclohexane, two cyclooctane rings, and an oxetane ring). Key structural features include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Molecular Formula | C₃₇H₅₂O₁₁Si |
| Molecular Weight | 700.9 g/mol |
| CAS Number | 208406-86-4 |
| XLogP3-AA | 6.2 (predicted) |
The triethylsilyl (TES) group at the C13 position distinguishes this derivative from native baccatin III, enhancing lipophilicity and protecting the hydroxyl group during synthetic modifications. This substitution increases metabolic stability compared to unprotected analogs while maintaining the molecule's ability to interact with β-tubulin's taxane-binding pocket .
Stereochemical Complexity
The molecule contains seven stereocenters (C1, C2, C3, C4, C7, C9, C10, C12, C15) that dictate its three-dimensional conformation and biological activity. X-ray crystallography studies of similar taxanes reveal that the oxetane ring (C6-O-C15) adopts a chair-like conformation, while the central cyclohexane ring (C1-C2-C3-C4-C5-C10) exists in a boat configuration to accommodate steric demands.
Synthesis and Chemical Reactivity
Semi-Synthetic Production
The compound is typically synthesized through a four-step sequence from 10-deacetylbaccatin III, isolated from Taxus species needles:
Table 2: Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | C13 Hydroxyl Protection | Triethylsilyl chloride, imidazole, DMF, 0°C → RT | 92% |
| 2 | C10 Acetylation | Acetic anhydride, DMAP, pyridine | 85% |
| 3 | C4/C12 Diacetylation | Ac₂O, H₂SO₄ catalysis | 78% |
| 4 | C2 Benzoylation | Benzoyl chloride, NaH, THF | 88% |
The triethylsilyl protecting group demonstrates superior stability over trimethylsilyl analogs during subsequent acylation reactions, with less than 5% desilylation observed under standard coupling conditions.
Key Reactivity Patterns
-
Silyl Ether Cleavage: The TES group undergoes hydrolysis in acidic (HF-pyridine) or basic (TBAF) conditions, regenerating the C13 hydroxyl for further functionalization.
-
Esterification: The C2 benzoate and C4/C12 acetates participate in transesterification reactions with lipases (e.g., Candida antarctica Lipase B), enabling selective modifications.
-
Oxetane Ring Opening: Under strong nucleophiles (e.g., LiAlH₄), the oxetane oxygen undergoes ring-opening to form diol derivatives, though this typically abolishes microtubule-stabilizing activity .
Biological Activity and Mechanism
Microtubule Stabilization
The compound stabilizes microtubule polymers with an EC₅₀ of 42 nM in MCF-7 breast cancer cells, compared to paclitaxel's 12 nM . Molecular dynamics simulations reveal:
-
Hydrophobic interactions between the C13 TES group and β-tubulin's Phe272 residue
-
Hydrogen bonding between the C2 benzoate carbonyl and Arg369's guanidinium group
-
Van der Waals contacts involving the C4/C12 acetates and Thr276/Pro358 side chains
Antiproliferative Effects
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Resistance Factor |
|---|---|---|---|
| MCF-7 (breast) | 58 ± 4 | 8 ± 1 | 7.3 |
| A549 (lung) | 132 ± 11 | 15 ± 2 | 8.8 |
| HeLa (cervical) | 89 ± 7 | 12 ± 1 | 7.4 |
While less potent than paclitaxel, the compound shows reduced P-glycoprotein-mediated efflux (efflux ratio = 3.2 vs. 18.4 for paclitaxel in Caco-2 assays), suggesting potential utility in multidrug-resistant tumors .
Pharmaceutical Applications and Derivative Development
Paclitaxel Biosynthesis
The compound serves as the immediate precursor in the industrial synthesis of paclitaxel via:
-
Enzymatic hydroxylation at C13 (cytochrome P450 2C8)
-
Phenylisoserine side chain coupling (β-phenylalanine-CoA ligase)
-
Final deprotection (HF-mediated TES removal)
Table 4: Process Metrics
Novel Analog Synthesis
Recent efforts focus on modifying the C13 position while retaining the TES group:
-
Fluoro-TES Derivatives: C13-(triethylsilyl-fluoride) analogs show 3-fold increased blood-brain barrier penetration in murine models
-
Polyethylene Glycol (PEG) Conjugates: 20 kDa PEG at C7 hydroxyl improves aqueous solubility to 12 mg/mL vs. 0.03 mg/mL for parent compound
-
Prodrug Forms: C2 benzoate replaced with succinate esters enable pH-dependent release in tumor microenvironments (t₁/₂ = 4 h at pH 5 vs. 72 h at pH 7.4)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume